molecular formula C20H31N3O3 B2842243 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-11-4

1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2842243
CAS RN: 877640-11-4
M. Wt: 361.486
InChI Key: AXCAYHHLYRXBDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. For example, the urea and pyrrolidine groups in this compound might make it a candidate for reactions involving nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .

Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

This compound is an integral part of the synthesis and stereochemical determination of potent PI3 kinase inhibitors. A study described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the methodological advancements in synthesizing such complex molecules for targeted therapeutic applications (Zecheng Chen et al., 2010).

Unfolding of Heterocyclic Ureas

Research on the complexation-induced unfolding of heterocyclic ureas has been conducted, demonstrating how these compounds equilibrate with multiply hydrogen-bonded sheet-like structures. This study provides insights into the structural behavior of ureas in chemical systems, which could have implications for the design of novel molecular assemblies (P. Corbin et al., 2001).

Anticancer Investigations

A study on unsymmetrical 1,3-disubstituted ureas, including derivatives of the compound , investigated their enzyme inhibition and anticancer properties. This research highlights the potential therapeutic uses of these compounds in treating cancer, presenting a foundation for the development of new anticancer agents (Sana Mustafa et al., 2014).

Conformational and Tautomeric Control

Another study explored the conformational equilibrium and tautomerism in related urea compounds, demonstrating how conformational changes can control tautomeric shifts. This research has significant implications for molecular sensing and the development of chemical sensors based on urea compounds (Adam Kwiatkowski et al., 2019).

Electron Transfer Across Hydrogen Bonds

Investigations into the electron transfer across multiple hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes provide critical insights into the electronic properties of urea-based compounds. This research could influence the design of molecular electronics and photovoltaic materials (M. Pichlmaier et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds .

Future Directions

Future research on this compound would likely depend on its intended application. For example, if it were being investigated as a potential drug, future studies might focus on its pharmacokinetics, pharmacodynamics, and toxicity .

properties

IUPAC Name

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14(2)11-22(12-15(3)4)20(25)21-16-10-19(24)23(13-16)17-6-8-18(26-5)9-7-17/h6-9,14-16H,10-13H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCAYHHLYRXBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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